molecular formula C9H11N3O3 B4071214 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione

4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione

Cat. No. B4071214
M. Wt: 209.20 g/mol
InChI Key: MDESMYPAACPJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is also known as furosemide, which is a diuretic drug that is used to treat hypertension, edema, and congestive heart failure. However, the focus of

Mechanism of Action

The mechanism of action of 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione is primarily attributed to its ability to inhibit the Na-K-Cl cotransporter. This inhibition leads to the reduction of ion transport across cell membranes, which results in the diuretic effect of this compound. Additionally, this compound has been shown to have a vasodilatory effect, which further contributes to its therapeutic potential in the treatment of hypertension and congestive heart failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione are primarily related to its diuretic and vasodilatory effects. This compound has been shown to increase the excretion of sodium, chloride, and water from the body, leading to the reduction of fluid accumulation in tissues. Additionally, this compound has been shown to reduce peripheral vascular resistance, leading to the reduction of blood pressure.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione in lab experiments is its well-established mechanism of action and pharmacological effects. This compound has been extensively studied, and its effects are well-documented, making it a reliable tool compound for the study of various biological processes. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione. One of the potential areas of research is the identification of novel analogs of this compound with improved pharmacological properties. Additionally, this compound could be further studied for its potential use in the treatment of other diseases, such as pulmonary edema and acute renal failure. Finally, the role of this compound in the regulation of ion transport across cell membranes could be further elucidated through the study of its interaction with other ion transporters.
Conclusion:
In conclusion, 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione is a compound with significant scientific research applications. Its well-established mechanism of action and pharmacological effects make it a reliable tool compound for the study of various biological processes. Additionally, this compound has potential therapeutic applications in the treatment of various diseases, including hypertension, congestive heart failure, and edema. Future research in this area could lead to the development of novel analogs of this compound with improved pharmacological properties and the identification of new therapeutic applications.

Scientific Research Applications

The scientific research applications of 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione are diverse and include its use as a tool compound in the study of various biological processes. One of the significant applications of this compound is its use as a modulator of the Na-K-Cl cotransporter, which plays a crucial role in the regulation of ion transport across cell membranes. This compound has also been studied for its potential use in the treatment of various diseases, including hypertension, congestive heart failure, and edema.

properties

IUPAC Name

4-(furan-2-ylmethylamino)diazinane-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8-4-7(9(14)12-11-8)10-5-6-2-1-3-15-6/h1-3,7,10H,4-5H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDESMYPAACPJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NNC1=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Furan-2-ylmethyl)amino)tetrahydropyridazine-3,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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